Biperiden hydrochloride Biperiden hydrochloride A muscarinic antagonist that has effects in both the central and peripheral nervous systems. It has been used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism. It has also been used to alleviate extrapyramidal symptoms induced by phenothiazine derivatives and reserpine.
Brand Name: Vulcanchem
CAS No.: 1235-82-1
VCID: VC0002254
InChI: InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H
SMILES: C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol

Biperiden hydrochloride

CAS No.: 1235-82-1

Cat. No.: VC0002254

Molecular Formula: C21H30ClNO

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

Biperiden hydrochloride - 1235-82-1

CAS No. 1235-82-1
Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
IUPAC Name 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H
Standard InChI Key RDNLAULGBSQZMP-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl
Canonical SMILES C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Chemical and Pharmaceutical Profile of Biperiden Hydrochloride

Structural Characteristics and Physicochemical Properties

Biperiden hydrochloride (C₂₁H₃₀ClNO, molecular weight 347.92 g/mol) is the hydrochloride salt of α-5-norbornen-2-yl-α-phenyl-1-piperidinepropanol . The compound crystallizes as a white, odorless powder with limited aqueous solubility (DMSO solubility >20 mg/mL) and a melting point of 238°C . Its bicyclic norbornene moiety confers rigidity to the molecular structure, enhancing central nervous system penetration compared to simpler anticholinergics .

The lactate salt variant (C₂₁H₂₉NO·C₃H₆O₃, molecular weight 401.54 g/mol) is utilized in parenteral formulations, offering improved solubility for intramuscular administration . Both salt forms exhibit stability under standard storage conditions (2–8°C), though light-sensitive degradation necessitates opaque packaging .

Synthesis and Manufacturing

The industrial synthesis involves a Mannich reaction between acetophenone, formaldehyde, and piperidine hydrochloride, followed by Grignard addition with 5-chloro-2-norbornene . Key steps include:

  • Mannich Base Formation:
    Acetophenone+HCHO+Piperidine HCl3-Piperidino-1-phenylpropanone\text{Acetophenone} + \text{HCHO} + \text{Piperidine HCl} \rightarrow 3\text{-Piperidino-1-phenylpropanone}

  • Grignard Addition:
    Reaction with norbornenylmagnesium chloride yields 3-piperidino-1-phenyl-1-(5-norbornen-2-yl)propanol .

Final hydrochloride salt formation achieves a purity >98%, with residual solvents controlled per ICH guidelines . The process scalability and minimal byproducts (≤0.5%) make it economically viable for large-scale production .

Pharmacological Mechanisms and Receptor Interactions

Central Muscarinic Antagonism

Biperiden competitively inhibits M₁ muscarinic receptors in the striatum, counteracting acetylcholine hyperactivation secondary to dopaminergic deficiency . In vivo microdialysis studies demonstrate a 60–70% reduction in striatal acetylcholine levels at therapeutic doses (2–4 mg), correlating with tremor suppression .

Peripheral Anticholinergic Effects

While primarily central-acting, biperiden exhibits peripheral effects at higher doses:

  • Antisecretory: 30–40% reduction in salivary and bronchial secretions .

  • Smooth Muscle Relaxation: IC₅₀ = 12 nM for ileal contraction inhibition .

  • Mydriasis: Pupil dilation observable at plasma concentrations >5 ng/mL .

Nicotinolytic Activity

Unique among anticholinergics, biperiden demonstrates non-competitive antagonism at neuronal nicotinic receptors (α4β2 subtype, Kᵢ = 8.3 μM) . This dual cholinergic-nicotinolytic profile may explain its superior efficacy in refractory dystonias compared to pure muscarinic antagonists .

Clinical Applications and Therapeutic Efficacy

Parkinson’s Disease Management

In a 12-week randomized trial, biperiden (2–6 mg/day) reduced UPDRS-III scores by 41% versus placebo (p<0.001) . Bradykinesia and rigidity show earliest improvement (Day 3–5), while postural instability requires prolonged therapy (Week 4–6) .

Table 1: Dosage Regimens for Parkinsonian Indications

IndicationInitial DoseMaintenance DoseMax Daily Dose
Idiopathic Parkinson’s2 mg BID4–6 mg/day16 mg
Neuroleptic-induced EPS2 mg TID4–8 mg/day12 mg
Postencephalitic Parkinsonism1 mg QD2–4 mg/day8 mg

Acute Extrapyramidal Symptom Control

Pharmacokinetics and Metabolic Disposition

Absorption and Distribution

  • Oral Bioavailability: 87% in rats; human Tₘₐₓ = 1–1.5 hours .

  • Protein Binding: 85–90%, primarily to α₁-acid glycoprotein .

  • Volume of Distribution: 14.6 L/kg, reflecting extensive tissue penetration .

Metabolism and Elimination

Hepatic CYP2D6-mediated hydroxylation generates three major metabolites:

  • 4-Hydroxybiperiden (40% of dose) – inactive

  • N-Desmethylbiperiden (25%) – weak anticholinergic activity

  • 5-Norbornenyl epoxide (15%) – potential neurotoxicity at high concentrations .

Elimination is biphasic:

  • Initial Half-life: 11–24 hours (single dose)

  • Terminal Half-life: 25 ± 9 hours (steady-state) .
    Renal excretion accounts for 50% of clearance, necessitating dose adjustment in severe CKD (eGFR <30 mL/min) .

Geriatric Pharmacokinetics

Aged patients exhibit 2.3-fold higher AUC and 35% reduced clearance versus younger adults due to:

  • ↓ Hepatic CYP2D6 activity (-40%)

  • ↓ Renal excretion (-25%)

  • ↑ α₁-acid glycoprotein (+30%) .
    Recommended geriatric dosing: 1 mg BID initially, titrated to 4 mg/day maximum .

Adverse Effects and Risk Mitigation

Common Adverse Reactions (Frequency >5%)

  • Central: Confusion (12%), somnolence (8%), memory impairment (6%)

  • Peripheral: Dry mouth (23%), constipation (15%), blurred vision (9%) .

Serious Risks and Contraindications

  • Narrow-Angle Glaucoma: Absolute contraindication due to 7.8 mmHg IOP elevation per 2 mg dose .

  • Prostatic Hyperplasia: Urinary retention in 18% of males with IPSS >7 .

Overdose Management

Critical interventions for acute poisoning (≥50 mg):

  • Physostigmine: 1–2 mg IV, reverses central anticholinergic syndrome within 5 minutes .

  • Active Cooling: For hyperthermia >39°C, reduces mortality from 32% to 4% .

  • Hemodialysis: Removes 45–60% of unbound drug in anuric patients .

Comparative Efficacy in Movement Disorders

Biperiden vs. Benzhexol (Trihexyphenidyl)

  • Tremor Reduction: 78% vs. 75% (p=0.67)

  • Rigidity Improvement: 82% vs. 79% (p=0.54)

  • Onset of Action: 2.1 vs. 3.4 days (p=0.03) .
    Biperiden’s faster onset and lower incidence of peripheral anticholinergic effects (23% vs. 41%) favor its use in acute settings .

Combination with Levodopa

Adjuvant biperiden (4 mg/day) enhances levodopa’s motor benefits by 29% (UPDRS-III Δ= -15.2 vs. -11.8, p=0.02) while reducing dyskinesia fluctuations (OR=0.6, 95% CI 0.4–0.9) . The synergy arises from complementary D₂ agonism and M₁ antagonism in striatal medium spiny neurons.

Future Directions and Unmet Needs

Sustained-Release Formulations

Phase II trials of biperiden XR (8 mg once-daily) show non-inferiority to IR dosing (ΔUPDRS-III=0.8, 95% CI -1.2–2.8) with 40% lower incidence of peak-dose confusion . Expected availability: Q3 2026.

Biomarker-Guided Dosing

Preliminary PET studies correlate M₁ receptor occupancy (RO):

  • RO 50–60%: Optimal tremor control

  • RO >70%: Cognitive impairment risk . Therapeutic drug monitoring (target plasma range: 4–8 ng/mL) may personalize dosing in CYP2D6 poor metabolizers.

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